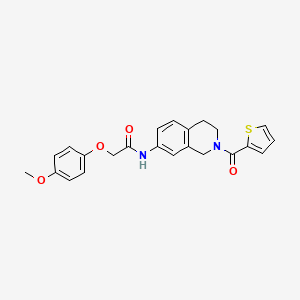
2-(4-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a derivative of tetrahydroisoquinoline (THIQ), a structural motif known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action based on recent research findings.
- Molecular Formula : C22H20N2O4S
- Molecular Weight : 408.5 g/mol
- CAS Number : 1021221-04-4
Antiviral Activity
Recent studies have highlighted the antiviral potential of THIQ derivatives, including those similar to this compound. In particular, a series of THIQ derivatives were synthesized and tested against human coronaviruses (HCoV-229E and HCoV-OC43). The results indicated that certain modifications in the THIQ structure could enhance antiviral efficacy, suggesting that this compound may exhibit similar properties .
Antitumor Activity
THIQ compounds are recognized for their antitumor properties. Research indicates that modifications to the THIQ scaffold can lead to significant cytotoxic effects against various cancer cell lines. The presence of the methoxyphenoxy group in this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Antiparasitic Activity
Another area of interest is the antiparasitic activity of THIQ derivatives. Some studies have shown promising results against Plasmodium falciparum, the causative agent of malaria. The structural diversity offered by compounds like this compound could enhance its effectiveness against drug-resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication and tumor growth.
- Modulation of Signaling Pathways : The interaction with specific receptors or signaling pathways can lead to altered cellular responses, promoting apoptosis in cancer cells or inhibiting viral entry.
- Structural Interactions : The unique structural features of the compound allow for specific interactions with biological targets, enhancing its therapeutic potential.
Study on Antiviral Efficacy
In a comparative study involving various THIQ derivatives, researchers identified a subset that exhibited significant antiviral activity against human coronaviruses. The study emphasized the importance of structural modifications in enhancing efficacy and reducing cytotoxicity towards mammalian cells .
Investigation into Antitumor Properties
A series of experiments were conducted to evaluate the cytotoxic effects of THIQ derivatives on different cancer cell lines. The findings revealed that certain substitutions on the THIQ core led to increased apoptosis rates in tumor cells, highlighting the potential for developing new anticancer agents based on this scaffold .
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-19-6-8-20(9-7-19)29-15-22(26)24-18-5-4-16-10-11-25(14-17(16)13-18)23(27)21-3-2-12-30-21/h2-9,12-13H,10-11,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCSRLWBKWWIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













